

S55746 clinical trial results other BCL-2 inhibitors

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Compound Focus: s55746

CAS No.: 1448525-91-4

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S55746 Preclinical Profile and Development Status

S55746 (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively and potently inhibits the BCL-2 protein [1] [2] [3].

- **Mechanism and Selectivity:** It occupies the hydrophobic groove of BCL-2. Its key characteristic is high selectivity for BCL-2, demonstrating no significant binding to MCL-1 or BFL-1, and poor affinity for BCL-XL [1] [3]. This selectivity spares platelets, which are dependent on BCL-XL for survival, thereby avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1].
- **Clinical Trial Status:** A Phase I dose-escalation study was initiated to evaluate the safety, determine the maximum tolerated dose, and assess the effectiveness of **S55746** in patients with relapsed or refractory Chronic Lymphocytic Leukaemia (CLL) and B-Cell Non-Hodgkin Lymphoma [4]. The trial also included a dose expansion phase for patients with multiple myeloma harboring a t(11;14) genetic change, which was found to be particularly sensitive to **S55746** [4]. The available public documentation outlines the study design but does not report results.

Comparison with Other BCL-2 Inhibitors

The table below summarizes available data on **S55746** and other BCL-2 inhibitors for comparison.

Compound	Primary Targets	Key Characteristics	Reported Affinity (K_i or K_D)	Highest Development Stage
S55746 (BCL201)	BCL-2	High selectivity for BCL-2 over BCL-XL and MCL-1; orally active [1] [3].	BCL-2 K_i = 1.3 nM [1]	Phase 1 (for hematologic cancers) [5] [4]
Venetoclax (ABT-199)	BCL-2	First FDA-approved selective BCL-2 inhibitor; transforms treatment for CLL and AML [5] [6].	BCL-2 K_i = 1.2 nM [1]	FDA-Approved [5]
Navitoclax (ABT-263)	BCL-2, BCL-XL, BCL-W	Orally available; causes thrombocytopenia due to BCL-XL inhibition [5].	BCL-2 K_i = 4.5 nM; BCL-XL K_i = 3.5 nM [1]	Phase 1/2 [5]
Oblimersen (G3139)	BCL-2	Antisense oligonucleotide that degrades BCL-2 mRNA [7].	N/A (acts on mRNA)	Phase 1/2/3 (for various cancers) [5]
APG-2575 (Lisafoclax)	BCL-2	Novel inhibitor in clinical development [5].	Information not available in search results	Phase 1/2 [5]
ABT-737	BCL-2, BCL-XL, BCL-W	First-generation, potent BH3-mimetic; precursor to navitoclax [5] [6].	Information not available in search results	Preclinical [5]

Detailed Preclinical Experimental Data for S55746

For a professional comparison, here is a summary of key experimental findings and methodologies from the primary preclinical research on **S55746** [1] [2] [3].

- **Binding Affinity and Selectivity**

- **Methodology:** Affinity and selectivity were determined using **Fluorescence Polarization (FP) assays** and **Isothermal Titration Calorimetry (ITC)**. In the FP assay, a fluorescently labeled

Bad BH3 peptide competes with the test compound for binding to BCL-2 protein.

- **Key Results:** **S55746** showed potent inhibition of BCL-2 with a K_i of 1.3 nM. Selectivity for BCL-2 over BCL-XL ranged from 70 to 400-fold depending on the assay. No significant binding to MCL-1 or BFL-1 was observed [1].

- **In Vitro Cell Killing and Apoptosis Induction**

- **Methodology:** Efficacy was tested in a panel of hematological cell lines. Cell viability was measured after 72 hours of treatment. Hallmarks of apoptosis, including **phosphatidylserine externalization (Annexin V staining)**, **caspase-3 activation**, and **PARP cleavage**, were analyzed via flow cytometry and western blot.
- **Key Results:** **S55746** potently induced cell death in BCL-2-dependent RS4;11 cells (IC_{50} = 71.6 nM) but was much less effective in BCL-XL-dependent H146 cells (IC_{50} = 1.7 μ M), confirming its selective mechanism. Treatment also led to a concentration-dependent disruption of the BCL-2/BAX complex and triggered the classic apoptotic cascade [1].

- **Ex Vivo Efficacy in Primary Patient Samples**

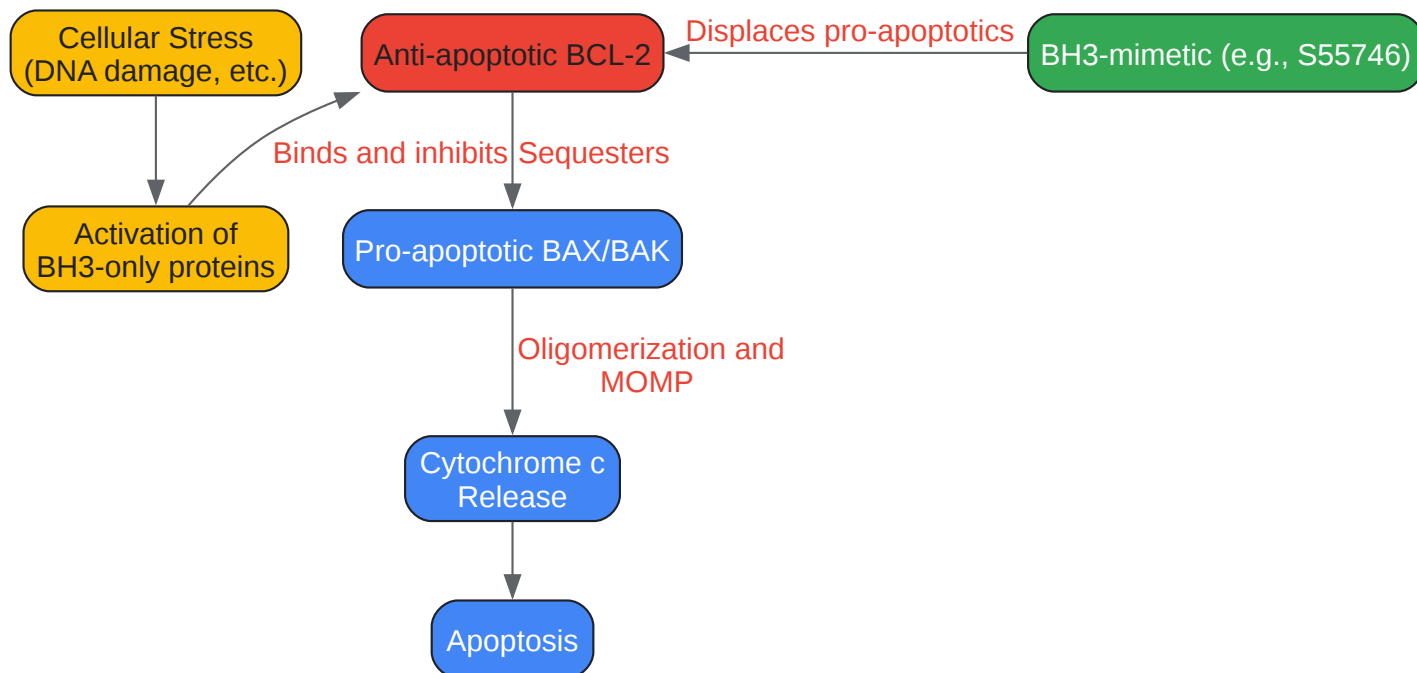
- **Methodology:** Primary tumor cells isolated from patients with CLL and Mantle Cell Lymphoma were treated with **S55746**, and apoptosis was measured.
- **Key Results:** **S55746** induced apoptosis in the low nanomolar range in these primary samples, demonstrating potential clinical relevance [1] [3].

- **In Vivo Anti-Tumor Efficacy**

- **Methodology:** The compound was administered orally once daily in mouse xenograft models of hematological tumors.
- **Key Results:** **S55746** demonstrated robust, dose-dependent anti-tumor efficacy with no associated weight loss or changes in behavior, indicating good tolerability [1] [3].

Mechanism of BCL-2 Inhibition and Apoptosis Signaling

The following diagram illustrates the mechanism by which BH3-mimetics like **S55746** promote apoptosis, based on the described biology [7] [5] [6].



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Future Research Directions

The field of BCL-2 inhibition continues to evolve. Key areas of ongoing research to overcome limitations like drug resistance and on-target toxicities include [5] [6]:

- **Novel Targeting Strategies:** Development of **PROTACs** (Proteolysis Targeting Chimeras) and drugs targeting the **BH4 domain** of BCL-2 to achieve more specific degradation or inhibition.
- **Combination Therapies:** Extensive investigation of BCL-2 inhibitors in combination with other agents (e.g., chemotherapy, targeted therapies) to enhance efficacy, particularly in solid tumors [5] [8].
- **Inhibitors for Other BCL-2 Members:** Efforts to develop safe and effective inhibitors for other anti-apoptotic proteins like **MCL-1** and **BCL-XL**, though their clinical development has been challenging due to toxicity concerns [6].

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